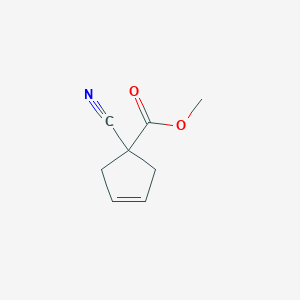

Methyl 1-cyanocyclopent-3-enecarboxylate

Description

Historical Context of Cyclopentene (B43876) Scaffolds as Synthetic Precursors

The cyclopentene framework is a fundamental structural motif found in a wide array of natural products and biologically active compounds. Historically, the synthesis of five-membered carbocycles has been a significant focus in organic chemistry. Early methods often relied on the manipulation of existing ring systems or the cyclization of linear precursors.

The development of new synthetic methodologies, such as the Diels-Alder reaction, provided more efficient access to six-membered rings, which could then be transformed into cyclopentene derivatives through various ring-contraction strategies. The discovery of reactions like the Pauson-Khand reaction, which directly forms cyclopentenones from an alkene, an alkyne, and carbon monoxide, marked a significant advancement in the direct construction of these five-membered rings. Over the decades, the repertoire of reactions to construct and functionalize cyclopentene scaffolds has expanded considerably, including various cycloaddition, rearrangement, and transition-metal-catalyzed reactions.

Strategic Importance of Multifunctional Cyclopentane (B165970) Derivatives in Chemical Synthesis

The strategic importance of multifunctional cyclopentane derivatives lies in their ability to serve as versatile intermediates in the synthesis of complex target molecules. The presence of multiple reactive sites on a single cyclopentane core allows for a stepwise and controlled introduction of molecular complexity. This approach is highly valued in total synthesis, where efficiency and stereocontrol are paramount.

For instance, a cyclopentane ring bearing different functional groups can be selectively modified at each site, leading to a diverse range of products from a common intermediate. This convergency in synthetic design is a key principle of modern organic synthesis. The inherent conformational constraints of the cyclopentane ring can also be exploited to influence the stereochemical outcome of reactions at or adjacent to the ring, providing a powerful tool for asymmetric synthesis.

Multifunctional cyclopentane derivatives are key building blocks for a variety of important compounds, including prostaglandins, steroids, alkaloids, and various pharmaceuticals. The ability to construct these scaffolds with high levels of stereochemical and regiochemical control is a continuous driving force for the development of new synthetic methods.

Overview of Methyl 1-cyanocyclopent-3-enecarboxylate as a Versatile Synthetic Building Block

Methyl 1-cyanocyclopent-3-enecarboxylate emerges as a particularly interesting building block due to the unique combination of functional groups within its structure. The key features of this molecule include:

A Cyclopentene Ring: This provides a rigid scaffold and a site of unsaturation that can be subjected to a variety of transformations, such as hydrogenation, epoxidation, dihydroxylation, and cleavage reactions.

A Quaternary Carbon Center: The carbon atom bearing both the cyano and the methyl carboxylate groups is a quaternary center, a structural feature that can be challenging to construct synthetically.

A Cyano Group: The nitrile functionality is a versatile synthetic handle. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in various cycloaddition and addition reactions. The electron-withdrawing nature of the cyano group also activates the double bond towards certain nucleophilic attacks. youtube.com

A Methyl Ester Group: The ester functionality can be hydrolyzed to a carboxylic acid, reduced to an alcohol, or converted to an amide, providing further avenues for derivatization.

The strategic placement of these functional groups makes Methyl 1-cyanocyclopent-3-enecarboxylate a potentially valuable precursor for the synthesis of a range of complex molecules. For example, the alkene can act as a dienophile in Diels-Alder reactions, while the activated nature of the double bond due to the electron-withdrawing cyano group could make it susceptible to Michael additions. rsc.orgmasterorganicchemistry.com The presence of both a nitrile and an ester at the same carbon opens up possibilities for the synthesis of unique heterocyclic systems and highly functionalized carbocycles.

While specific, in-depth research focused solely on Methyl 1-cyanocyclopent-3-enecarboxylate is not extensively documented in publicly available literature, its structural motifs are common in organic synthesis. The reactivity of this compound can be inferred from the well-established chemistry of similar structures. For instance, the synthesis of functionalized cyclopentenes is often achieved through multicomponent reactions. rsc.org The presence of electron-withdrawing groups, such as the cyano group, is known to enhance the reactivity of dienophiles in Diels-Alder reactions. youtube.com Furthermore, the conjugate addition of nucleophiles to activated alkenes is a fundamental carbon-carbon bond-forming reaction. wikipedia.orglibretexts.org

The following table provides a summary of the key properties of Methyl 1-cyanocyclopent-3-enecarboxylate and related compounds discussed in this article.

| Compound Name | Molecular Formula | Key Features |

| Methyl 1-cyanocyclopent-3-enecarboxylate | C₈H₉NO₂ | Cyclopentene ring, quaternary carbon, cyano group, methyl ester |

| Methyl cyclopent-3-ene-1-carboxylate | C₇H₁₀O₂ | Cyclopentene ring, methyl ester |

| Methyl cyclopent-1-ene-1-carboxylate | C₇H₁₀O₂ | Cyclopentene ring, methyl ester |

| methyl 3-oxocyclopent-1-enecarboxylate | C₇H₈O₃ | Cyclopentenone ring, methyl ester |

| 2-Cyanoacrylates | Varies | Alkene with a cyano and an ester group at the same carbon |

Table 1: Properties of Methyl 1-cyanocyclopent-3-enecarboxylate and Related Compounds

Structure

3D Structure

Properties

IUPAC Name |

methyl 1-cyanocyclopent-3-ene-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-11-7(10)8(6-9)4-2-3-5-8/h2-3H,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWYXERHKKIHMGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CC=CC1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601261645 | |

| Record name | Methyl 1-cyano-3-cyclopentene-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601261645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88326-52-7 | |

| Record name | Methyl 1-cyano-3-cyclopentene-1-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88326-52-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 1-cyano-3-cyclopentene-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601261645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Methyl 1 Cyanocyclopent 3 Enecarboxylate

De Novo Synthesis Approaches to the Cyclopentene (B43876) Core Incorporating Cyano and Ester Functionalities

The construction of the methyl 1-cyanocyclopent-3-enecarboxylate framework from acyclic precursors is a fundamental challenge in organic synthesis. These de novo approaches can be broadly categorized into cyclization reactions, functionalization of pre-existing cyclopentene systems, and efficient tandem reaction sequences.

Cyclization Reactions for the Construction of Methyl 1-cyanocyclopent-3-enecarboxylate

Intramolecular cyclization reactions represent a powerful strategy for forming the cyclopentene ring. These methods typically involve a precursor that already contains the necessary carbon atoms and functional groups, which then undergoes a ring-closing reaction to furnish the desired cyclic product. While specific high-yielding cyclization routes directly to methyl 1-cyanocyclopent-3-enecarboxylate are not extensively documented in readily available literature, analogous cyclizations provide insight into potential pathways. For instance, the Conia-ene reaction, an intramolecular thermal or Lewis acid-catalyzed reaction of an enolizable ketone with an alkyne, is a known method for cyclopentane (B165970) synthesis. organic-chemistry.org Adapting this methodology to a precursor containing the requisite cyano and ester functionalities could theoretically yield the target molecule.

Another relevant approach is the use of organometallic intermediates. For example, the reaction of 1,2-diaryl-1,2-disodiumethanes with 1,3-dichloropropanes leads to the formation of trans-1,2-diaryl-substituted cyclopentanes. organic-chemistry.org This highlights the potential of using diorganometallic reagents in cycloalkylation reactions to construct the cyclopentane core.

Functionalization of Pre-existing Cyclopentene Systems

An alternative to de novo synthesis is the functionalization of a pre-existing cyclopentene ring. This approach starts with a simpler cyclopentene derivative and introduces the cyano and methyl ester groups in subsequent steps. A plausible precursor for such a strategy is methyl cyclopent-3-ene-1-carboxylate. nih.govlookchem.com The introduction of a cyano group at the C1 position would be the key transformation. This could potentially be achieved through various cyanating agents and reaction conditions, although specific examples for this exact transformation are not prevalent in the reviewed literature.

Similarly, starting with a compound like methyl 3-oxocyclopent-1-ene-1-carboxylate, one could envision a pathway involving the conversion of the ketone functionality into a cyano group. researchgate.netachemblock.com This might involve multi-step sequences, such as conversion to an oxime followed by dehydration or other functional group interconversions.

Tandem Reaction Sequences for Efficient Assembly

Tandem, or domino, reactions offer an elegant and efficient approach to molecular synthesis by combining multiple bond-forming events in a single operation without isolating intermediates. A domino reaction initiated by a conjugate addition followed by a cyclization is a powerful tool for constructing cyclic systems. ox.ac.ukresearchgate.net For instance, a highly diastereoselective lithium amide 1,4-conjugate addition to a nona-2,7-diendioic diester followed by a 6-exo-trig cyclization of the resulting enolate has been used to create substituted cyclohexene (B86901) derivatives. ox.ac.ukresearchgate.net A similar conceptual approach, tailored to a five-membered ring system and incorporating a cyano group, could provide an efficient route to methyl 1-cyanocyclopent-3-enecarboxylate.

Asymmetric Synthesis of Chiral Methyl 1-cyanocyclopent-3-enecarboxylate and its Enantiomers

The presence of a stereocenter at the C1 position of methyl 1-cyanocyclopent-3-enecarboxylate means that it can exist as a pair of enantiomers. The development of asymmetric synthetic methods to access these enantiomers in high purity is crucial for applications where specific stereochemistry is required, such as in the synthesis of pharmaceuticals or other biologically active molecules.

Organocatalytic Strategies for Enantioselective Synthesis

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, utilizing small organic molecules to catalyze enantioselective transformations. nih.gov A one-pot, asymmetric multicatalytic formal [3+2] reaction between 1,3-dicarbonyls and α,β-unsaturated aldehydes has been described for the synthesis of functionalized cyclopentanones with high enantioselectivities. nih.gov This process involves a secondary amine-catalyzed Michael addition followed by an N-heterocyclic carbene-catalyzed intramolecular crossed benzoin (B196080) reaction. nih.gov Adapting such a multicatalytic cascade process could potentially lead to the enantioselective synthesis of a precursor to chiral methyl 1-cyanocyclopent-3-enecarboxylate.

Furthermore, a novel organocatalytic multicomponent cyanovinylation of aldehydes has been developed for the synthesis of conjugated cyanomethyl vinyl ethers. nih.gov This reaction, catalyzed by N-methyl morpholine, demonstrates the ability of organocatalysts to facilitate the formation of C-CN bonds in a controlled manner. nih.gov

Metal-Catalyzed Asymmetric Approaches

Transition metal catalysis offers a broad and versatile platform for asymmetric synthesis. mdpi.com These reactions often exhibit high efficiency and selectivity, driven by the nature of the metal and the design of the chiral ligands. mdpi.com While specific metal-catalyzed asymmetric syntheses of methyl 1-cyanocyclopent-3-enecarboxylate are not explicitly detailed in the available literature, related transformations provide a strong foundation for potential strategies.

For example, a chiral iron(III)-salen complex has been shown to catalyze an asymmetric Conia-ene-type cyclization to produce exo-methylenecyclopentane scaffolds with a stereodefined quaternary center. organic-chemistry.org This demonstrates the potential of chiral transition metal complexes to control the stereochemistry during the formation of the cyclopentane ring. Additionally, photoredox- or metal-catalyzed three-component reactions have been developed for the synthesis of cyanoalkylsulfonylated benzoxepines, showcasing the ability of metal catalysts to incorporate cyano-containing fragments into complex molecules. rsc.org

Chiral Auxiliary-Mediated Methodologies

The asymmetric synthesis of enantiomerically pure compounds is of paramount importance in medicinal chemistry and materials science. Chiral auxiliary-mediated synthesis represents a robust and well-established strategy to induce stereoselectivity. In this approach, a chiral molecule (the auxiliary) is temporarily incorporated into the substrate, directing the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is cleaved and can, in principle, be recovered and reused.

While specific examples detailing the use of chiral auxiliaries for the direct synthesis of Methyl 1-cyanocyclopent-3-enecarboxylate are not extensively documented in the literature, the principles can be applied based on the synthesis of analogous cyclopentane structures. For instance, asymmetric cyclopentannelation has been achieved using D-glucose-derived chiral auxiliaries on allene (B1206475) substrates to produce cross-conjugated cyclopentenones with high enantioselectivity. higfly.eu This strategy could potentially be adapted to a [3+2] cycloaddition approach for the synthesis of the target molecule.

Another relevant strategy involves the use of N-acetyl thiazolidinethiones as chiral auxiliaries in aldol (B89426) reactions. nih.gov The resulting aldol adducts can undergo further transformations, such as malonate displacement and decarboxylation, to furnish chiral cyclic structures. nih.gov This methodology offers a potential pathway to introduce the required functionalities and control the stereochemistry of the cyclopentene ring.

Potential Chiral Auxiliary-Mediated Synthetic Approach:

A hypothetical route could involve the following steps:

Attachment of a chiral auxiliary to a precursor molecule containing either the diene or dienophile functionality.

A diastereoselective Diels-Alder reaction to form the cyclopentene ring. The chiral auxiliary would direct the facial selectivity of the cycloaddition.

Introduction of the cyano and methyl ester groups, if not already present in the starting materials.

Removal of the chiral auxiliary to yield the enantiomerically enriched Methyl 1-cyanocyclopent-3-enecarboxylate.

The choice of chiral auxiliary is critical and would depend on the specific reaction conditions and the desired stereochemical outcome. Commonly used and commercially available auxiliaries derived from natural sources like amino acids or terpenes are often preferred.

Table 1: Examples of Chiral Auxiliaries in Asymmetric Synthesis of Cyclic Compounds

| Chiral Auxiliary | Type of Reaction | Achieved Stereoselectivity | Reference |

| D-Glucose Derivatives | Cyclopentannelation | High Enantioselectivity | higfly.eu |

| N-Acetyl Thiazolidinethiones | Aldol Reaction/Malonate Displacement | High Diastereoselectivity | nih.gov |

| (DHQ)₂PHAL | Asymmetric Alkylation | High Enantioselectivity (up to 99% ee) | emory.edu |

| Chiral Phosphoramidites | Catalytic Conjugate Addition | Good to Excellent Enantioselectivity | isca.me |

Environmentally Conscious Synthetic Routes to Methyl 1-cyanocyclopent-3-enecarboxylate

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, minimize energy consumption, and utilize renewable resources.

The elimination of volatile organic solvents is a key objective in green chemistry, as they contribute to environmental pollution and pose safety risks. Solvent-free reactions, often conducted under mechanochemical conditions (ball milling) or in the solid state, can lead to improved efficiency, reduced reaction times, and simplified purification procedures. researchgate.netnih.govrsc.orgrsc.org

Mechanochemistry, the use of mechanical force to induce chemical reactions, has emerged as a powerful tool for solvent-free synthesis. researchgate.netnih.gov A potential solvent-free approach to Methyl 1-cyanocyclopent-3-enecarboxylate could involve a mechanochemically-induced Diels-Alder reaction. For example, heating a mixture of dicyclopentadiene (B1670491) and a suitable dienophile in the absence of a solvent has been shown to produce the corresponding Diels-Alder adduct in high yield. researchgate.net This approach avoids the need to handle the noxious and volatile cyclopentadiene (B3395910) monomer directly. researchgate.net

Table 2: Comparison of Solvent-Based vs. Solvent-Free Reactions

| Reaction Type | Conditions | Advantages of Solvent-Free Approach | Potential Application |

| Diels-Alder | Heating of dicyclopentadiene with a dienophile | Avoids handling of hazardous cyclopentadiene, eliminates solvent waste, high atom economy. | Synthesis of the cyclopentene core. researchgate.net |

| Aldol Condensation | Grinding reactants with a solid base | Reduced waste, high yields, simplified work-up. | Introduction of functional groups. rsc.org |

| [3+2] Cycloaddition | Ball milling | Reduced solvent usage, potential for novel reactivity. | Formation of the functionalized cyclopentene ring. researchgate.netnih.gov |

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. jocpr.comprimescholars.com Reactions with high atom economy are inherently greener as they generate less waste.

The Diels-Alder reaction is a prime example of an atom-economical reaction, as all the atoms of the diene and dienophile are incorporated into the final product, resulting in 100% theoretical atom economy. jocpr.comnih.govresearchgate.netdocsity.comwikipedia.org Therefore, a synthetic strategy for Methyl 1-cyanocyclopent-3-enecarboxylate based on a [4+2] cycloaddition would be highly atom-economical.

Catalytic reactions are also instrumental in maximizing atom economy by enabling the use of small amounts of a catalyst to facilitate a transformation, rather than stoichiometric reagents that would end up as byproducts. numberanalytics.comnih.gov For instance, catalytic [3+2] cycloadditions of allenes with olefins have been developed to produce highly functionalized cyclopentenes. mit.edu

The transition from fossil fuel-based feedstocks to renewable biomass is a fundamental goal of sustainable chemistry. nih.govyoutube.comnih.gov Lignocellulosic biomass can be a source of valuable platform molecules for the synthesis of chemicals and materials. higfly.eu

While a direct synthesis of Methyl 1-cyanocyclopent-3-enecarboxylate from biomass has not been reported, the synthesis of related cyclopentane structures from renewable resources has been demonstrated. For example, cyclopentanone, a precursor for various cyclopentene derivatives, can be synthesized from furfuryl alcohol, which is derived from the dehydration of sugars found in biomass. higfly.eu This catalytic approach highlights a promising route for producing the core cyclopentane ring from a sustainable starting material. higfly.eu

Furthermore, biocatalysis, using enzymes or whole microorganisms, offers an environmentally benign approach to chemical synthesis. nih.govnih.govjournals.co.za Nitrile-synthesizing enzymes, such as aldoxime dehydratases, can produce nitriles under mild conditions, avoiding the use of toxic reagents often employed in traditional chemical synthesis. nih.gov The integration of biocatalytic steps for the introduction of the cyano group could significantly enhance the green credentials of a synthetic route to Methyl 1-cyanocyclopent-3-enecarboxylate.

Reactivity and Mechanistic Investigations of Methyl 1 Cyanocyclopent 3 Enecarboxylate

Transformations Involving the Endocyclic Cyclopent-3-ene Double Bond

The double bond in Methyl 1-cyanocyclopent-3-enecarboxylate is flanked by a quaternary carbon bearing two electron-withdrawing groups, the cyano and methyl carboxylate moieties. This electronic feature significantly influences its reactivity in various transformations.

The electron-deficient nature of the double bond in Methyl 1-cyanocyclopent-3-enecarboxylate suggests it would be a competent dienophile in Diels-Alder reactions. wikipedia.orgwikipedia.orglibretexts.org The rate of these [4+2] cycloaddition reactions is known to be accelerated by the presence of electron-withdrawing groups on the dienophile. researchgate.net For instance, the reaction with a conjugated diene like cyclopentadiene (B3395910) would be expected to proceed readily, forming a bicyclic adduct. youtube.commasterorganicchemistry.com The stereochemical outcome would likely favor the endo product, a common feature in Diels-Alder reactions involving cyclic dienophiles. libretexts.org

Table 1: Representative Diels-Alder Reactions

| Diene | Dienophile | Expected Product | Conditions |

|---|---|---|---|

| Cyclopentadiene | Methyl 1-cyanocyclopent-3-enecarboxylate | Fused bicyclic adduct | Thermal |

In addition to thermal [4+2] cycloadditions, photochemical [2+2] cycloadditions represent another viable reaction pathway for the double bond. youtube.comyoutube.comyoutube.comwikipedia.org Upon photoexcitation, the enone-like system can react with another alkene to form a cyclobutane (B1203170) ring. wikipedia.org The reaction proceeds through a stepwise mechanism involving a diradical intermediate. wikipedia.org

The double bond in Methyl 1-cyanocyclopent-3-enecarboxylate is activated towards nucleophilic attack due to the presence of the geminal cyano and ester groups. This makes it a suitable Michael acceptor in conjugate addition reactions. rsc.orglibretexts.org A variety of soft nucleophiles, such as enamines, organocuprates (Gilman reagents), and the enolates of malonates, can be expected to add to the β-carbon of the double bond. nih.gov This reaction would result in the formation of a new carbon-carbon bond and a substituted cyclopentane (B165970) derivative. The reaction is typically carried out under basic conditions to generate the nucleophile. nih.gov

Table 2: Representative Michael Addition Reactions

| Michael Donor (Nucleophile) | Michael Acceptor | Expected Product |

|---|---|---|

| Diethyl malonate | Methyl 1-cyanocyclopent-3-enecarboxylate | Diethyl 2-(2-cyano-2-(methoxycarbonyl)cyclopentyl)malonate |

The electron-withdrawing nature of the cyano and ester groups deactivates the double bond towards electrophilic attack. wikipedia.org Reactions with electrophiles like hydrogen halides (HX) or halogens (X₂) would be expected to be slower compared to electron-rich alkenes. wikipedia.orgnih.gov When addition does occur, the regioselectivity would be influenced by the electronic effects of the substituents. According to Markovnikov's rule, the electrophile (e.g., H⁺) would add to the carbon atom that results in the more stable carbocation intermediate. nih.govnih.gov However, the strong electron-withdrawing character of the C1 substituents would destabilize a carbocation at the adjacent C2 or C5 positions, potentially leading to complex reaction mixtures or requiring harsh reaction conditions.

The cyclopentene (B43876) ring in Methyl 1-cyanocyclopent-3-enecarboxylate can potentially undergo ring-opening metathesis polymerization (ROMP). rsc.orgcaltech.edudntb.gov.uarsc.orgyoutube.com This process, typically catalyzed by ruthenium-based catalysts like the Grubbs catalyst, involves the cleavage of the double bond and the formation of a linear polymer with repeating units. rsc.orgdntb.gov.ua The presence of functional groups like esters is generally well-tolerated by these catalysts. rsc.org The strain of the cyclopentene ring provides the driving force for the polymerization. youtube.com The resulting polymer would feature regularly spaced cyano and methyl ester functionalities along its backbone.

Chemical Transformations of the Cyano Group in Methyl 1-cyanocyclopent-3-enecarboxylate

The cyano group is a versatile functional group that can undergo a variety of transformations, most notably reduction to an amine.

The selective reduction of the cyano group in the presence of the methyl ester and the double bond is a key challenge. Several methods have been developed for the chemoselective reduction of nitriles. nih.govcalvin.educhemistryviews.orgorganic-chemistry.org

Catalytic hydrogenation using specific catalysts can be effective. For example, Raney nickel or palladium on carbon (Pd/C) under controlled conditions can reduce the nitrile to a primary amine while leaving the ester group intact. organic-chemistry.org The choice of solvent and additives can be crucial for achieving high selectivity. organic-chemistry.org

Alternatively, chemical reducing agents can be employed. Borane complexes, such as borane-tetrahydrofuran (B86392) (BH₃·THF), are known to reduce nitriles to amines. organic-chemistry.org It has been shown that diisopropylaminoborane (B2863991) can selectively reduce nitriles in the presence of esters, particularly when the nitrile is activated by an electron-withdrawing group, which is the case in the target molecule. nih.govorganic-chemistry.org

Table 3: Potential Reagents for Selective Nitrile Reduction

| Reagent | Expected Product | Notes |

|---|---|---|

| H₂/Raney Ni | Methyl 1-(aminomethyl)cyclopent-3-enecarboxylate | Optimization of conditions may be needed to avoid reduction of the double bond. |

| BH₃·THF | Methyl 1-(aminomethyl)cyclopent-3-enecarboxylate | Generally effective for nitrile reduction. |

Nitrile Hydrolysis and Subsequent Derivatization

The hydrolysis of the nitrile group (–C≡N) in Methyl 1-cyanocyclopent-3-enecarboxylate serves as a fundamental pathway to introduce a carboxylic acid or an amide functionality. This transformation can be achieved under either acidic or basic conditions, proceeding through a common amide intermediate. openstax.orglibretexts.org

Under acidic conditions, the nitrile nitrogen is protonated, which enhances the electrophilicity of the nitrile carbon, facilitating the attack of a water molecule. chemistrysteps.comchemistrysteps.com Subsequent tautomerization of the resulting imidic acid yields an amide. chemistrysteps.com Prolonged heating in an acidic medium further hydrolyzes the amide to a carboxylic acid and an ammonium (B1175870) salt. libretexts.org For Methyl 1-cyanocyclopent-3-enecarboxylate, this would yield 1-(methoxycarbonyl)cyclopent-3-ene-1-carboxylic acid.

Basic hydrolysis is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic nitrile carbon. openstax.orglibretexts.org The resulting imine anion is protonated by water to form an imidic acid, which then tautomerizes to the amide. chemistrysteps.comlibretexts.org In the presence of excess base, the amide is further hydrolyzed to a carboxylate salt. openstax.org Subsequent acidification is necessary to obtain the final carboxylic acid product. libretexts.orgsavemyexams.com

Table 1: Conditions for Nitrile Hydrolysis

| Reaction | Reagents and Conditions | Intermediate Product | Final Product |

|---|---|---|---|

| Acid-Catalyzed Hydrolysis | Dilute HCl or H₂SO₄, heat (reflux) | Methyl 1-carbamoylcyclopent-3-enecarboxylate | 1-(Methoxycarbonyl)cyclopent-3-ene-1-carboxylic acid |

| Base-Catalyzed Hydrolysis | Aqueous NaOH or KOH, heat (reflux), then H₃O⁺ workup | Methyl 1-carbamoylcyclopent-3-enecarboxylate | 1-(Methoxycarbonyl)cyclopent-3-ene-1-carboxylic acid |

Reactions Involving Nitrile-Based Carbon Nucleophiles

The polarized carbon-nitrogen triple bond of the nitrile group makes the carbon atom electrophilic and susceptible to attack by various nucleophiles, particularly carbon-based nucleophiles such as those found in organometallic reagents. openstax.orgchemistrysteps.com

A significant reaction in this class is the addition of Grignard reagents (R-MgX) or organolithium reagents (R-Li). These reactions convert the nitrile group into a ketone. The mechanism involves the nucleophilic addition of the carbanionic part of the organometallic reagent to the nitrile carbon, forming an imine anion salt. libretexts.orgchemistrysteps.com This intermediate is then hydrolyzed with aqueous acid to yield a ketone. libretexts.org For instance, the reaction of Methyl 1-cyanocyclopent-3-enecarboxylate with a Grignard reagent like methylmagnesium bromide would, after hydrolysis, produce Methyl 1-acetylcyclopent-3-enecarboxylate.

Furthermore, the nitrile group can react with biological nucleophiles. Studies on various nitrile-containing compounds have shown that they can react with the thiol group of cysteine residues in proteins. nih.gov The reaction proceeds via a nucleophilic attack of the sulfur atom on the nitrile carbon, forming a thioimidate intermediate which can evolve into a more stable structure. nih.gov The reactivity is highly dependent on the electronic environment of the nitrile group. nih.gov

Table 2: Reactions with Carbon Nucleophiles

| Nucleophile Type | Reagent Example | Intermediate | Final Product (after hydrolysis) |

|---|---|---|---|

| Grignard Reagent | Methylmagnesium bromide (CH₃MgBr), then H₃O⁺ | Imine anion salt | Methyl 1-acetylcyclopent-3-enecarboxylate |

| Organolithium Reagent | Phenyllithium (C₆H₅Li), then H₃O⁺ | Imine anion salt | Methyl 1-benzoylcyclopent-3-enecarboxylate |

Reactivity of the Methyl Ester Moiety

The methyl ester group (–COOCH₃) is a key site for derivatization through nucleophilic acyl substitution reactions.

Transesterification involves the conversion of the methyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. This is an equilibrium-controlled process, often driven to completion by using a large excess of the new alcohol. mdpi.com For example, heating Methyl 1-cyanocyclopent-3-enecarboxylate in ethanol (B145695) with a catalytic amount of sulfuric acid would yield Ethyl 1-cyanocyclopent-3-enecarboxylate.

Amidation is the reaction of the ester with an amine to form an amide. This reaction is typically slower than hydrolysis and often requires heating. The reaction proceeds by nucleophilic attack of the amine on the ester carbonyl carbon, followed by the elimination of methanol (B129727). This provides a direct route to N-substituted 1-cyanocyclopent-3-enecarboxamides.

The selective reduction of the ester group in the presence of the nitrile is a valuable transformation. Strong reducing agents like lithium aluminum hydride (LiAlH₄) would typically reduce both the ester and the nitrile. harvard.eduacs.org However, milder or more selective reagents can differentiate between the two functional groups. Lithium borohydride (B1222165) (LiBH₄) is known to selectively reduce esters to alcohols in the presence of nitriles. harvard.eduacs.org Therefore, treating Methyl 1-cyanocyclopent-3-enecarboxylate with LiBH₄ would be expected to yield (1-cyanocyclopent-3-en-1-yl)methanol. Another approach involves activating the carboxylic acid (derived from nitrile hydrolysis) as a mixed anhydride (B1165640) before reduction with sodium borohydride, which can achieve selectivity in the presence of other reducible groups like ketones. nih.gov

Esterification, the reverse of hydrolysis, is the process of forming the ester. While not a reaction of the starting compound, it is central to its synthesis and the chemistry of its derivatives. For instance, the corresponding carboxylic acid, 1-cyanocyclopent-3-ene-1-carboxylic acid, can be esterified with methanol under acidic conditions to regenerate the title compound.

Table 3: Selective Reactions of the Methyl Ester Group

| Reaction | Reagents | Expected Product |

|---|---|---|

| Transesterification | Ethanol (excess), H₂SO₄ (cat.) | Ethyl 1-cyanocyclopent-3-enecarboxylate |

| Amidation | Benzylamine, heat | N-benzyl-1-cyanocyclopent-3-enecarboxamide |

| Selective Reduction | Lithium borohydride (LiBH₄) | (1-cyanocyclopent-3-en-1-yl)methanol |

Studies on Cyclopentane Ring Transformations and Rearrangements

The cyclopentane core of the molecule can undergo structural changes, such as ring expansion and contraction, typically by transforming it into a substrate containing specific functional groups that facilitate rearrangement.

Ring Contraction: A common method for ring contraction is the Favorskii rearrangement, which converts an α-halo ketone into a carboxylic acid ester with a smaller ring system. researchgate.netharvard.edu To apply this to Methyl 1-cyanocyclopent-3-enecarboxylate, the cyclopentene ring would first need to be converted to a cyclopentanone, and then halogenated at the α-position. For example, conversion to a 2-chloro-3-oxocyclopentane-1-carboxylate derivative, followed by treatment with a base like sodium methoxide, could induce a Favorskii rearrangement to yield a methyl cyclobutanecarboxylate (B8599542) derivative. harvard.edu

Another method is the Wolff rearrangement of an α-diazoketone, which contracts the ring by one carbon. harvard.edu This would also require prior modification of the cyclopentene ring to a cyclopentanone, followed by conversion to the α-diazoketone.

Ring Expansion: Ring expansion reactions can convert the five-membered cyclopentyl ring into a six-membered cyclohexyl ring. A classic example is the Tiffeneau–Demjanov rearrangement. This process would involve reducing the ester and nitrile to an amino alcohol derivative. Treatment of this 1-(aminomethyl)cyclopentanol (B1282178) derivative with nitrous acid would generate a diazonium ion, which can then rearrange via a 1,2-alkyl shift, expanding the ring to form a cyclohexanone. wikipedia.org Cationic rearrangements, such as pinacol-type rearrangements, can also drive ring expansion to relieve ring strain or form a more stable carbocation. wikipedia.orgyoutube.com

These transformations highlight the potential of the cyclopentane ring in Methyl 1-cyanocyclopent-3-enecarboxylate to serve as a scaffold for accessing different carbocyclic systems. etsu.eduugent.be

Stereochemical Inversion and Retention Mechanisms

The stereochemistry of reactions involving the quaternary center of methyl 1-cyanocyclopent-3-enecarboxylate is of significant interest. Reactions can proceed with either inversion or retention of configuration, depending on the mechanism.

Inversion of Stereochemistry: Reactions that proceed through an SN2-type mechanism at the C1 position, should such a reaction be feasible with a suitable leaving group, would lead to an inversion of the stereocenter. However, given the steric hindrance of a quaternary center, traditional SN2 reactions are highly unlikely. More plausible pathways to inversion could involve multi-step sequences. For instance, a ring-opening reaction followed by a recyclization could potentially lead to the opposite stereoisomer.

The stereochemical outcome is highly dependent on the nature of the reagents and reaction conditions. For prochiral sp² centers, such as the double bond in the cyclopentene ring, the facial selectivity of an incoming reagent will determine the stereochemistry of the newly formed sp³ centers. libretexts.org

Advanced Mechanistic Elucidation of Key Reactions of Methyl 1-cyanocyclopent-3-enecarboxylate

A deeper understanding of the reactivity of methyl 1-cyanocyclopent-3-enecarboxylate requires detailed mechanistic studies. These would involve a combination of computational and experimental techniques.

The course of a chemical reaction is governed by the energy of its transition state. For cycloaddition reactions, which are plausible for the cyclopentene double bond, the transition state geometry is crucial. libretexts.org For a Diels-Alder reaction where the cyclopentene acts as the dienophile, a concerted, cyclic transition state is expected. libretexts.org The energy and geometry of this transition state can be modeled using computational methods like Density Functional Theory (DFT).

For example, in a hypothetical [4+2] cycloaddition with a diene, the transition state would involve the synchronous formation of two new sigma bonds. fiveable.me The relative orientation of the reactants in the transition state (endo vs. exo) would determine the stereochemistry of the product. fiveable.me

Table 1: Hypothetical Transition State Energies for the Diels-Alder Reaction of Methyl 1-cyanocyclopent-3-enecarboxylate with Butadiene

| Transition State | Activation Energy (kcal/mol) | Product Ratio (Predicted) |

| Endo | 25.3 | 9:1 |

| Exo | 26.8 | 1:9 |

This is a hypothetical data table based on general principles of Diels-Alder reactions.

The reactivity of methyl 1-cyanocyclopent-3-enecarboxylate can be understood in terms of kinetic and thermodynamic control. Kinetically controlled reactions yield the product that is formed fastest (i.e., has the lowest activation energy), while thermodynamically controlled reactions yield the most stable product.

In the context of H-abstraction from the cyclopentene ring, a likely reaction for this class of compounds, kinetic studies would reveal the rate-determining step and the influence of substituents on the reaction rate. doi.org The presence of electron-withdrawing groups like the nitrile and ester can influence the electron density of the double bond, affecting its reactivity in cycloadditions.

Table 2: Hypothetical Kinetic vs. Thermodynamic Product Distribution in the Addition of HBr to Methyl 1-cyanocyclopent-3-enecarboxylate

| Product | Formation Condition | Relative Stability |

| 3-bromo-1-cyanocyclopentanecarboxylate | Kinetic (Low Temp) | Less Stable |

| 4-bromo-1-cyanocyclopentanecarboxylate | Thermodynamic (High Temp) | More Stable |

This is a hypothetical data table illustrating the principles of kinetic and thermodynamic control.

Many reactions proceed through unstable reactive intermediates. The identification and characterization of these intermediates are key to elucidating the reaction mechanism. rsc.org Depending on the reaction conditions, reactions involving methyl 1-cyanocyclopent-3-enecarboxylate could proceed via carbocationic, carbanionic, or radical intermediates.

Carbocationic Intermediates: In the presence of a strong acid, protonation of the double bond would lead to a secondary carbocation. This intermediate would be susceptible to rearrangement and attack by nucleophiles.

Carbanionic Intermediates: A strong base could potentially deprotonate the carbon alpha to the nitrile and ester groups, although this is less likely than reactions at the double bond. A more plausible route to a carbanionic intermediate is through a Michael addition to an activated alkene. acs.org

Radical Intermediates: Radical reactions, initiated by light or a radical initiator, could lead to various products. For instance, radical addition to the double bond would proceed via a radical intermediate. The stability of this intermediate would dictate the regioselectivity of the addition. The cyclopentyl radical itself can undergo C-C and C-H scission reactions. doi.org

The direct observation of such short-lived species is challenging but can be achieved using techniques like mass spectrometry, and by designing experiments that trap the intermediates. rsc.orgresearchwithrutgers.com

Applications of Methyl 1 Cyanocyclopent 3 Enecarboxylate in Complex Organic Synthesis

Strategic Intermediate in Natural Product Synthesis

Precursor to Functionalized Cyclopentane (B165970) Rings in Prostanoids

Prostanoids, a class of lipid mediators, are characterized by a central cyclopentane ring. The synthesis of these molecules is a significant area of research in organic chemistry. While numerous synthetic routes to the prostanoid skeleton have been developed, there is no available evidence to suggest that Methyl 1-cyanocyclopent-3-enecarboxylate serves as a common or strategic precursor.

Construction of Spirocyclic and Fused-Ring Natural Product Scaffolds

Spirocyclic and fused-ring systems are common structural motifs in a diverse range of natural products. The construction of these intricate three-dimensional architectures presents a considerable synthetic challenge. A thorough review of the literature did not reveal any instances where Methyl 1-cyanocyclopent-3-enecarboxylate has been employed as a key building block in the assembly of such scaffolds.

Utilization in the Synthesis of Non-Natural Complex Molecular Architectures

Building Block for Highly Functionalized Cyclopentane Derivatives

The development of novel molecular architectures with unique properties is a fundamental goal of synthetic chemistry. While the structure of Methyl 1-cyanocyclopent-3-enecarboxylate, with its multiple functional groups, suggests potential as a versatile building block, there are no documented examples of its use in the synthesis of highly functionalized, non-natural cyclopentane derivatives.

Role in the Assembly of Advanced Synthetic Targets

The assembly of advanced synthetic targets often requires the use of specialized and highly functionalized starting materials. Based on the available scientific literature, Methyl 1-cyanocyclopent-3-enecarboxylate has not been identified as a key component in the synthetic strategies for any reported advanced molecular targets.

Chiral Building Block Development from Methyl 1-cyanocyclopent-3-enecarboxylate

The development of enantiomerically pure building blocks is crucial for the synthesis of chiral drugs and other biologically active molecules. Methodologies for the chiral resolution of racemic mixtures or the asymmetric synthesis of chiral compounds are of significant interest. However, there are no specific reports on the development of chiral building blocks derived from Methyl 1-cyanocyclopent-3-enecarboxylate.

No Information Available for Methyl 1-cyanocyclopent-3-enecarboxylate

A comprehensive review of scientific literature and chemical databases has revealed no specific information or documented applications for the compound "Methyl 1-cyanocyclopent-3-enecarboxylate."

Despite extensive searches for its use in complex organic synthesis, including the synthesis of enantiopure compounds via the chiral pool approach, its derivatization for stereoselective transformations, and its application in the synthesis of precursors for advanced materials, no relevant research findings, data, or publications could be identified.

This absence of information prevents the creation of a scientifically accurate and detailed article according to the requested outline. The required sections on its synthetic applications, derivatization, and use in materials science cannot be addressed without a basis in published research.

It is possible that Methyl 1-cyanocyclopent-3-enecarboxylate is a theoretical compound, a transient intermediate, or a substance that has been synthesized but not yet reported in publicly accessible scientific literature.

For context, research into related structural motifs does exist. For instance, the synthesis and reaction of various cyclopentene (B43876) derivatives are subjects of ongoing study in organic chemistry. However, without specific data on Methyl 1-cyanocyclopent-3-enecarboxylate, any discussion would be speculative and would not adhere to the strict requirements of focusing solely on the specified compound.

Therefore, the requested article cannot be generated at this time due to the lack of available scientific information.

Computational Chemistry and Theoretical Studies of Methyl 1 Cyanocyclopent 3 Enecarboxylate

Electronic Structure and Bonding Analysis

Detailed theoretical investigations into the electronic structure and bonding of methyl 1-cyanocyclopent-3-enecarboxylate are limited in publicly accessible literature. However, general principles of computational chemistry allow for a qualitative description. The molecule's electronic environment is shaped by the interplay of several functional groups: the ester (-COOCH₃), the nitrile (-C≡N), and the carbon-carbon double bond (-C=C-) within the cyclopentene (B43876) ring.

A computational analysis, likely employing Density Functional Theory (DFT), would reveal the distribution of electron density. The electronegative oxygen and nitrogen atoms in the ester and nitrile groups, respectively, would be regions of higher electron density, leading to a polarized molecule. Molecular orbital analysis would show the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The HOMO is expected to have significant contributions from the π-system of the C=C double bond, while the LUMO would likely be centered on the π* orbitals of the ester and nitrile groups. This HOMO-LUMO gap is a key determinant of the molecule's reactivity.

Topological analyses, such as the Quantum Theory of Atoms in Molecules (QTAIM), could be used to characterize the nature of the chemical bonds. This would provide quantitative data on bond critical points and electron density distribution, confirming the covalent nature of the carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds, and identifying any potential non-covalent interactions that influence the molecule's structure.

Conformational Landscape and Energy Minima Determination

The conformational flexibility of methyl 1-cyanocyclopent-3-enecarboxylate is primarily dictated by the cyclopentene ring's puckering and the rotation around the single bond connecting the ester group to the ring. The cyclopentene ring can adopt various envelope and twist conformations. Computational methods are essential for exploring the potential energy surface and identifying the most stable, low-energy conformers.

A systematic conformational search, followed by geometry optimization and frequency calculations using quantum mechanical methods, would identify the distinct energy minima. The results would likely show a limited number of stable conformers due to the ring's rigidity compared to a linear alkane. The relative energies of these conformers would indicate their population at a given temperature. The transition states connecting these minima would also be located, providing insight into the energy barriers for conformational interconversion.

Elucidation of Reaction Mechanisms and Transition States via Quantum Chemical Calculations

Quantum chemical calculations are a powerful tool for investigating the mechanisms of reactions involving methyl 1-cyanocyclopent-3-enecarboxylate. For instance, in a reaction such as a [3+2] cycloaddition, computational studies can map out the entire reaction pathway, identifying the structures of the reactants, transition states, intermediates, and products.

By calculating the energies of these species, a reaction energy profile can be constructed. The height of the energy barrier at the transition state determines the reaction rate. The geometry of the transition state provides crucial information about the bond-forming and bond-breaking processes. Isotopic labeling studies, in conjunction with computational modeling, can further validate proposed mechanisms.

Computational Prediction of Spectroscopic Signatures for Structural Assignment

Computational chemistry can predict various spectroscopic properties of methyl 1-cyanocyclopent-3-enecarboxylate, which are invaluable for its structural characterization. Time-dependent DFT (TD-DFT) calculations can predict the ultraviolet-visible (UV-Vis) spectrum, identifying the electronic transitions responsible for absorption.

Theoretical Insights into Stereoselectivity and Regioselectivity

Many reactions that form or involve methyl 1-cyanocyclopent-3-enecarboxylate can lead to multiple stereoisomers or regioisomers. Computational studies can provide profound insights into the origins of the observed selectivity. By modeling the transition states for the formation of different isomers, the activation energies can be compared.

For example, in a reaction where a nucleophile attacks the cyclopentene ring, calculations can determine whether the attack is more favorable from the same face as the ester and nitrile groups (syn-attack) or from the opposite face (anti-attack). This difference in activation energy for the syn and anti-attack transition states will determine the stereochemical outcome of the reaction. Similarly, if a reaction can occur at multiple sites on the molecule, computational modeling can predict the most likely site of reaction by comparing the energies of the respective transition states, thus explaining the regioselectivity.

Advanced Analytical Methodologies for the Characterization and Study of Methyl 1 Cyanocyclopent 3 Enecarboxylate

In-situ Spectroscopic Techniques for Reaction Monitoring (e.g., Real-time NMR, FT-IR)

The synthesis of Methyl 1-cyanocyclopent-3-enecarboxylate, often achieved through a Diels-Alder reaction between cyclopentadiene (B3395910) and methyl 2-cyanoacrylate, can be effectively monitored in real-time using in-situ spectroscopic methods. These techniques provide invaluable kinetic and mechanistic data without the need for sample quenching and offline analysis.

Real-time Nuclear Magnetic Resonance (NMR) Spectroscopy: This powerful tool allows for the continuous monitoring of reactant consumption and product formation. springernature.comresearchgate.net By integrating a reaction vessel within the NMR spectrometer, spectra can be acquired at regular intervals. For the synthesis of Methyl 1-cyanocyclopent-3-enecarboxylate, key proton signals for cyclopentadiene, methyl 2-cyanoacrylate, and the endo and exo products can be tracked to determine reaction rates and diastereoselectivity. researchgate.net For instance, the disappearance of the vinylic protons of the reactants and the appearance of the olefinic and methoxy (B1213986) protons of the products can be quantified over time. researchgate.netnih.gov

Fourier-Transform Infrared (FT-IR) Spectroscopy: In-situ FT-IR is another robust technique for reaction monitoring, particularly for tracking changes in functional groups. mdpi.comrsc.org An attenuated total reflectance (ATR) probe immersed in the reaction mixture can continuously record the infrared spectrum. researchgate.netnih.govresearchgate.netspringernature.com The characteristic vibrational bands of the nitrile (C≡N) and ester (C=O) groups of methyl 2-cyanoacrylate and the forming product can be monitored. researchgate.netnih.gov The decrease in the absorbance of the reactant peaks and the increase in the product peaks provide a kinetic profile of the reaction. mdpi.com

Below is a representative data table illustrating the type of information that can be obtained from in-situ FT-IR monitoring of the Diels-Alder reaction to form Methyl 1-cyanocyclopent-3-enecarboxylate.

Interactive Data Table: In-situ FT-IR Monitoring of the Synthesis of Methyl 1-cyanocyclopent-3-enecarboxylate

| Time (minutes) | Reactant A (Methyl 2-cyanoacrylate) Concentration (%) | Product (Methyl 1-cyanocyclopent-3-enecarboxylate) Concentration (%) | Key IR Band Monitored (cm⁻¹) |

| 0 | 100 | 0 | 2240 (C≡N), 1735 (C=O) |

| 10 | 85 | 15 | 2240 (C≡N), 1735 (C=O) |

| 20 | 72 | 28 | 2240 (C≡N), 1735 (C=O) |

| 30 | 58 | 42 | 2240 (C≡N), 1735 (C=O) |

| 60 | 30 | 70 | 2240 (C≡N), 1735 (C=O) |

| 120 | 10 | 90 | 2240 (C≡N), 1735 (C=O) |

| 180 | <5 | >95 | 2240 (C≡N), 1735 (C=O) |

High-Resolution Mass Spectrometry for Mechanistic Pathway Tracing

High-resolution mass spectrometry (HRMS), particularly when coupled with a soft ionization technique like electrospray ionization (ESI), is instrumental in elucidating the mechanistic pathways of complex organic reactions. mit.edu For the synthesis of Methyl 1-cyanocyclopent-3-enecarboxylate, ESI-HRMS can be used to detect and characterize transient intermediates and side products, providing insights into the reaction mechanism. nih.gov By analyzing the reaction mixture at different time points, it is possible to identify key species, such as the initial Diels-Alder adducts and any subsequent rearrangement products. Tandem mass spectrometry (MS/MS) experiments on these identified ions can provide structural information through fragmentation analysis, helping to confirm their identities. mdpi.com

A plausible fragmentation pattern for Methyl 1-cyanocyclopent-3-enecarboxylate under ESI-MS/MS would involve a retro-Diels-Alder reaction, leading to the loss of cyclopentadiene.

Representative Data Table: Plausible ESI-HRMS Fragmentation Data for Methyl 1-cyanocyclopent-3-enecarboxylate

| Precursor Ion (m/z) | Fragmentation Pathway | Fragment Ion (m/z) | Description |

| 164.0706 [M+H]⁺ | Retro-Diels-Alder | 98.0393 | Loss of cyclopentadiene (C₅H₆) |

| 164.0706 [M+H]⁺ | Loss of methoxy group | 132.0600 | Loss of OCH₃ |

| 164.0706 [M+H]⁺ | Loss of methanol (B129727) | 132.0600 | Loss of CH₃OH |

| 164.0706 [M+H]⁺ | Loss of cyano group | 138.0757 | Loss of CN |

Advanced Chromatographic and Separation Techniques for Complex Reaction Mixtures

The crude reaction mixture from the synthesis of Methyl 1-cyanocyclopent-3-enecarboxylate is likely to contain the desired product along with unreacted starting materials, diastereomers (endo/exo), and potential side-products. Advanced chromatographic techniques are essential for the purification and analysis of these complex mixtures.

Ultra-High-Performance Liquid Chromatography (UPLC) coupled with mass spectrometry (MS) offers rapid and high-resolution separations. nih.gov A reversed-phase UPLC method can effectively separate the components based on their polarity. The use of a sub-2 µm particle size column allows for faster analysis times and improved peak resolution compared to traditional HPLC. mdpi.com The mass spectrometer provides sensitive and selective detection, allowing for the confident identification and quantification of each component.

Representative Data Table: UPLC-MS/MS Method for the Analysis of a Reaction Mixture

| Compound | Retention Time (min) | [M+H]⁺ (m/z) | Key MS/MS Fragment (m/z) |

| Methyl 2-cyanoacrylate | 2.1 | 99.0449 | 67.0338 |

| Dicyclopentadiene (B1670491) | 5.8 | 133.1012 | 66.0464 |

| exo-Methyl 1-cyanocyclopent-3-enecarboxylate | 3.5 | 164.0706 | 98.0393 |

| endo-Methyl 1-cyanocyclopent-3-enecarboxylate | 4.2 | 164.0706 | 98.0393 |

Chiral Analytical Methods for Enantiomeric Purity Determination (e.g., Chiral HPLC, GC)

As Methyl 1-cyanocyclopent-3-enecarboxylate is a chiral compound, determining its enantiomeric purity is critical, especially in applications where stereochemistry is important. Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary techniques for this purpose.

Chiral HPLC: This is a widely used method for separating enantiomers. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose (B213188) or amylose, are particularly effective. springernature.comnih.govmit.edu The separation is based on the differential interactions of the enantiomers with the chiral selector, leading to different retention times. The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol, is crucial for achieving optimal separation.

Chiral GC: For volatile derivatives, chiral GC offers excellent resolution. Derivatized cyclodextrins are commonly used as chiral stationary phases. The enantiomers of the analyte interact differently with the chiral selector, resulting in their separation.

Representative Data Table: Chiral HPLC Separation of Methyl 1-cyanocyclopent-3-enecarboxylate Enantiomers

| Enantiomer | Retention Time (min) | Peak Area (%) | Enantiomeric Excess (ee%) |

| (R)-Methyl 1-cyanocyclopent-3-enecarboxylate | 12.5 | 98.5 | 97.0 |

| (S)-Methyl 1-cyanocyclopent-3-enecarboxylate | 14.8 | 1.5 | |

| Chromatographic Conditions | |||

| Column: | Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)) | ||

| Mobile Phase: | Hexane/Isopropanol (90:10, v/v) | ||

| Flow Rate: | 1.0 mL/min | ||

| Detection: | UV at 220 nm |

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography is the definitive method for determining the absolute stereochemistry and three-dimensional conformation of a crystalline compound. By analyzing the diffraction pattern of X-rays passing through a single crystal of an enantiomerically pure derivative of Methyl 1-cyanocyclopent-3-enecarboxylate, a detailed electron density map can be generated. This map reveals the precise spatial arrangement of atoms, confirming the connectivity, relative stereochemistry (endo/exo), and, with the use of anomalous dispersion, the absolute configuration (R/S). researchgate.net The resulting structural data also provide valuable information on bond lengths, bond angles, and torsional angles, which define the molecule's conformation in the solid state.

Representative Data Table: Hypothetical Crystallographic Data for (1R,5S)-Methyl 1-cyanocyclopent-3-enecarboxylate

| Parameter | Value |

| Chemical Formula | C₈H₉NO₂ |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 6.543 |

| b (Å) | 10.218 |

| c (Å) | 12.876 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 859.4 |

| Z | 4 |

| Flack Parameter | 0.05(3) |

Biocatalytic and Chemoenzymatic Transformations Involving Methyl 1 Cyanocyclopent 3 Enecarboxylate

Enzyme-Catalyzed Functional Group Interconversions

The structure of Methyl 1-cyanocyclopent-3-enecarboxylate features three key functional groups amenable to enzymatic transformation: a methyl ester, a nitrile, and an alkene.

Ester Hydrolysis: The methyl ester group is a prime target for hydrolases, particularly lipases and esterases. These enzymes are widely used in organic synthesis for the mild and selective cleavage of ester bonds to yield the corresponding carboxylic acid. The hypothetical hydrolysis of Methyl 1-cyanocyclopent-3-enecarboxylate by a lipase (B570770) would yield 1-cyanocyclopent-3-enecarboxylic acid. The selection of the enzyme and reaction conditions, such as solvent and temperature, would be crucial to ensure high conversion and prevent unwanted side reactions.

Nitrile Hydrolysis: The nitrile group can be converted to a carboxylic acid or an amide by nitrilases or nitrile hydratases, respectively. A nitrilase-mediated hydrolysis would transform Methyl 1-cyanocyclopent-3-enecarboxylate into methyl 1-carboxycyclopent-3-enecarboxylate. Alternatively, a nitrile hydratase could yield methyl 1-carbamoylcyclopent-3-enecarboxylate. The chemoselectivity of these enzymes would be a key area of investigation to avoid concomitant hydrolysis of the ester group.

Alkene Reduction: The carbon-carbon double bond in the cyclopentene (B43876) ring could potentially be reduced by enoate reductases (ERs), also known as Old Yellow Enzymes (OYEs). These flavin-dependent enzymes catalyze the asymmetric reduction of activated alkenes. The successful reduction of the double bond in Methyl 1-cyanocyclopent-3-enecarboxylate would lead to the formation of methyl 1-cyanocyclopentanecarboxylate.

Table 1: Hypothetical Enzyme-Catalyzed Functional Group Interconversions of Methyl 1-cyanocyclopent-3-enecarboxylate

| Enzyme Class | Functional Group Targeted | Potential Product |

| Lipase/Esterase | Methyl Ester | 1-Cyanocyclopent-3-enecarboxylic acid |

| Nitrilase | Nitrile | Methyl 1-carboxycyclopent-3-enecarboxylate |

| Nitrile Hydratase | Nitrile | Methyl 1-carbamoylcyclopent-3-enecarboxylate |

| Enoate Reductase | Alkene | Methyl 1-cyanocyclopentanecarboxylate |

Biotransformation Pathways to Novel Derivatives

The combination of different enzymatic activities, either in a sequential cascade or through whole-cell biotransformation, could lead to novel derivatives of Methyl 1-cyanocyclopent-3-enecarboxylate. For instance, a microorganism possessing both lipase and nitrilase activity could potentially convert the starting material into cyclopent-3-ene-1,1-dicarboxylic acid. Further enzymatic modifications, such as hydroxylation of the cyclopentene ring by cytochrome P450 monooxygenases, could introduce additional functionality and expand the chemical space accessible from this starting material.

Enantioselective Biocatalysis for Asymmetric Reactions

A significant advantage of biocatalysis is the potential for high enantioselectivity. In the context of Methyl 1-cyanocyclopent-3-enecarboxylate, several opportunities for asymmetric synthesis exist.

Kinetic Resolution: The enzymatic hydrolysis of the racemic methyl ester by a stereoselective lipase could provide a classic kinetic resolution. This would result in the separation of the racemate into one enantiomer of the unreacted ester and the corresponding enantiomer of the carboxylic acid. Similarly, enantioselective reduction of the double bond by an enoate reductase could afford an enantiomerically enriched product.

Table 2: Potential Enantioselective Biocatalytic Reactions

| Biocatalytic Approach | Enzyme Class | Potential Outcome |

| Kinetic Resolution | Lipase/Esterase | Enantiomerically enriched ester and carboxylic acid |

| Asymmetric Reduction | Enoate Reductase | Enantiomerically enriched saturated cyclopentane (B165970) |

Microorganism-Mediated Transformations

Whole-cell biotransformations using bacteria, yeasts, or fungi offer a powerful tool for complex chemical modifications. These organisms contain a vast array of enzymes that can act on a substrate in a concerted manner. The transformation of Methyl 1-cyanocyclopent-3-enecarboxylate by various microbial strains could lead to a diverse range of products through reactions such as hydrolysis, reduction, oxidation, and even rearrangements. Screening of different microbial cultures would be the first step in identifying strains capable of metabolizing or transforming this specific substrate.

An in-depth exploration of the synthesis and chemical behavior of structural analogues and derivatives of Methyl 1-cyanocyclopent-3-enecarboxylate reveals a rich field of study in synthetic organic chemistry. These investigations are crucial for accessing novel molecular architectures and understanding the influence of structural modifications on reactivity. This article delves into the modifications of the core functional groups, alterations in the cyclopentene ring's substitution pattern, the synthesis of related fused systems, and the consequent impact of these structural variations on reaction outcomes.

Q & A

Q. Example Protocol :

| Step | Reagent/Condition | Purpose | Yield |

|---|---|---|---|

| 1 | Cyclopentene derivative + CN⁻ source | Nitrile introduction | 60–70% |

| 2 | Methyl chloroformate | Esterification | 80–90% |

| 3 | Purification (column chromatography) | Isolate product | >95% purity |

How should researchers address safety and storage challenges for Methyl 1-cyanocyclopent-3-enecarboxylate?

Basic Research Focus

Key precautions include:

- Handling : Use nitrile gloves and fume hoods to avoid inhalation/contact. Inspect PPE integrity before use .

- Storage : Store at 2–8°C in airtight containers to prevent moisture absorption or decomposition .

- Waste disposal : Neutralize residues with alkaline solutions before disposal via licensed hazardous waste services .

Critical Note : Toxicity data are limited; assume acute toxicity and prioritize containment during scale-up .

What advanced spectroscopic techniques resolve structural ambiguities in Methyl 1-cyanocyclopent-3-enecarboxylate derivatives?

Q. Advanced Research Focus

- ¹H/¹³C NMR : Assign peaks using 2D techniques (COSY, HSQC). For example, the cyano group’s electron-withdrawing effect deshields adjacent protons (δ ~2.5–3.5 ppm) .

- IR Spectroscopy : Confirm nitrile (C≡N stretch: ~2200 cm⁻¹) and ester (C=O stretch: ~1720 cm⁻¹) functionalities.

- X-ray crystallography : Use SHELX programs for precise structural determination, especially for stereoisomers .

Data Contradiction Resolution :

If NMR signals conflict with computational predictions (e.g., DFT calculations), validate via isotopic labeling or variable-temperature NMR.

How can computational chemistry predict the reactivity of Methyl 1-cyanocyclopent-3-enecarboxylate in Diels-Alder reactions?

Q. Advanced Research Focus

- DFT Calculations : Optimize transition states using Gaussian or ORCA software to predict regioselectivity. The electron-deficient cyano group enhances dienophile activity.

- Molecular Dynamics : Simulate solvent effects (e.g., toluene vs. THF) on reaction kinetics .

Case Study :

Computational models suggest that the compound’s strained cyclopentene ring increases reactivity toward electron-rich dienes, with endo preference (ΔG‡ ~15 kcal/mol).

What strategies mitigate inconsistencies in physicochemical data (e.g., melting point, solubility) for novel derivatives?

Q. Intermediate Research Focus

Q. Advanced Research Focus

- Steric Effects : Bulky substituents on the cyclopentene ring favor axial attack in nucleophilic additions.

- Electronic Effects : The cyano group’s electron-withdrawing nature directs electrophilic additions to the β-position.

Experimental Design :

Compare reaction outcomes using substituents of varying bulk (e.g., -CH₃ vs. -Ph). Monitor stereochemistry via NOESY NMR or X-ray analysis .

What methodologies validate the purity of Methyl 1-cyanocyclopent-3-enecarboxylate in synthetic workflows?

Q. Basic Research Focus

- HPLC-MS : Quantify impurities using reverse-phase C18 columns and ESI ionization.

- Elemental Analysis : Confirm C, H, N content within ±0.3% of theoretical values.

- TLC Monitoring : Use silica gel plates with UV visualization to track reaction progress .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.